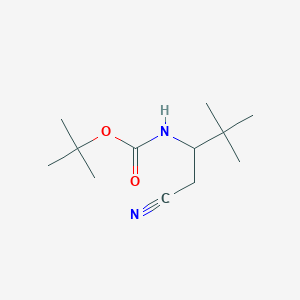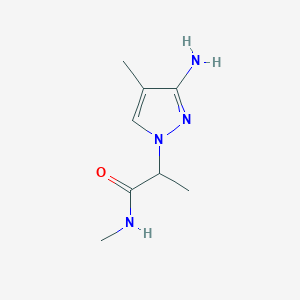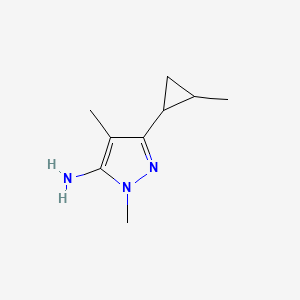![molecular formula C11H8BrN3S B15242629 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and aromatization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, sulfoxides, sulfones, and reduced amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing efficacy against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These include compounds with different substituents on the imidazo[2,1-b][1,3]thiazole core, such as 6-phenylimidazo[2,1-b][1,3]thiazole.
Benzo[d]imidazo[2,1-b][1,3]thiazole Derivatives: These compounds have a fused benzene ring, offering different biological activities.
Uniqueness
6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This versatility makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H8BrN3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
6-(2-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H8BrN3S/c12-8-4-2-1-3-7(8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 |
InChI Key |
VRZDFUKHHHOMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)




![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)

![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)




